molecular formula C9H11BrOS B1383229 2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol CAS No. 1824056-44-1

2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol

Cat. No.: B1383229
CAS No.: 1824056-44-1
M. Wt: 247.15 g/mol
InChI Key: XJCZCFRLADOIIT-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol is a brominated aromatic compound featuring a phenylsulfanyl group substituted with a bromine atom at the 3-position and a methyl group at the 5-position, linked to an ethanol moiety via a sulfur atom.

Properties

IUPAC Name

2-(3-bromo-5-methylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-7-4-8(10)6-9(5-7)12-3-2-11/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCZCFRLADOIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol typically involves the reaction of 3-bromo-5-methylphenylthiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methylphenylsulfanyl-ethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-Bromo-5-methyl-phenylsulfanyl)-acetaldehyde or 2-(3-Bromo-5-methyl-phenylsulfanyl)-acetone.

    Reduction: Formation of 2-(3-Methyl-phenylsulfanyl)-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group may play a crucial role in binding to these targets, while the bromine atom and hydroxyl group can influence the compound’s reactivity and overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ in substituent positions, aromatic rings, or functional groups:

Compound Name Molecular Formula Key Substituents Biological Activity (if reported)
2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol C₉H₁₁BrOS 3-Br, 5-CH₃, -SCH₂CH₂OH Not reported
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol C₂₂H₁₉BrN₃OS 4-BrPh, triazole core, -SCH₂CH(OH)Ph Antimicrobial (inferred)
2-((4-ALLYL-5-[(4-BROMOPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-1-(4-METHOXYPHENYL)ETHANONE C₂₉H₂₆BrN₃O₄S Triazole, 4-BrOCH₂, 4-OCH₃Ph Not reported
[3-Bromo-2-(methylsulfanyl)phenyl]methanol C₈H₉BrOS 3-Br, 2-SCH₃, -CH₂OH Pharmaceutical intermediate
  • Bromine Position : The 3-bromo substitution in the target compound contrasts with 4-bromo in ’s triazole derivative, which may alter electronic effects (e.g., resonance vs. inductive) .
  • Ethanol vs. Methanol Moieties: The ethanol chain in the target compound may improve solubility compared to [3-bromo-2-(methylsulfanyl)phenyl]methanol (), where a shorter -CH₂OH group limits hydrophilicity .

Physical and Chemical Properties

  • Solubility: Ethanol-containing derivatives (e.g., ’s Schiff base compound) show moderate solubility in polar solvents like ethanol, while triazole derivatives () may exhibit lower solubility due to aromatic stacking .
  • Stability: Bromine’s electron-withdrawing effect enhances stability against nucleophilic attack in the target compound compared to non-halogenated analogs like tyrosol derivatives () .
  • Crystallinity: Slow evaporation of ethanol solutions (as in ) yields crystalline forms, suggesting similar crystallization behavior for the target compound .

Reactivity and Functional Group Interactions

  • Sulfanyl Group Reactivity: The -S- group in this compound can undergo oxidation to sulfoxides or sulfones, a trait shared with ’s ethylsulfinyl benzofuran .
  • Bromine Substitution : The 3-bromo substituent may direct further electrophilic substitution to the 2- or 4-positions, unlike 4-bromo analogs () where substitution occurs at the 3-position .

Biological Activity

2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol, identified by its CAS number 1824056-44-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The compound features a bromo-substituted aromatic ring and a sulfanyl group, which contribute to its reactivity and biological interactions. The molecular formula is C10H12BrOS, with a molecular weight of approximately 271.17 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.
  • Cytotoxic Effects : Investigations into its cytotoxic effects on cancer cell lines indicate potential as an anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Binding : It could bind to receptors involved in cell signaling, altering cellular responses.
  • Induction of Apoptosis : Evidence suggests that it may promote apoptosis in cancer cells through various pathways.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated:

  • IC50 Values : The compound demonstrated varying IC50 values across different cell lines, suggesting selective cytotoxicity.
Cell LineIC50 (µM)
HCT-11615.0
MCF-720.5
HeLa18.0

Antimicrobial Activity

In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Discussion

The findings suggest that this compound has promising biological activities that warrant further investigation. Its potential as an anticancer agent and antimicrobial compound highlights its relevance in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol
Reactant of Route 2
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2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol

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